6-Hydroxytetrahydroharman

Description

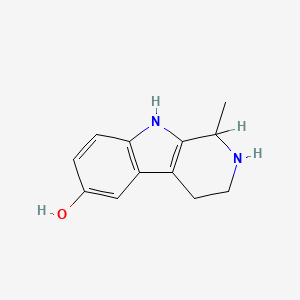

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-7-12-9(4-5-13-7)10-6-8(15)2-3-11(10)14-12/h2-3,6-7,13-15H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKJDZJAHHVUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3000-36-0 | |

| Record name | 6-Hydroxy-1-methyltryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003000360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxytetrahydroharman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Endogenous Formation Pathways of 6 Hydroxytetrahydroharman

Natural Occurrence and Distribution in Biological Systems

6-Hydroxytetrahydroharman, a tetrahydro-β-carboline alkaloid, has been identified as a naturally occurring compound in various biological systems. Its presence has been documented in both plant and animal species.

In the plant kingdom, this compound, also referred to as shepherdine, was first isolated from the plant Shepherdia canadensis. researchgate.net Additionally, its presence has been suggested in Shepherdia argentea. researchgate.net These findings indicate that the compound is a constituent of certain species within the Elaeagnaceae family.

In animal systems, this compound has been detected as a metabolite. In humans, it is formed from the metabolism of tetrahydroharman (B600387), where it is found in both free and conjugated forms in urine. nih.gov Studies have also shown its presence in human platelets. bluelight.org In rats, tetrahydroharman is hydroxylated at the 5-, 6-, and 7-positions, indicating the endogenous presence of this compound in this species as well. nih.gov

Precursor Molecules and Enzymatic Transformations in Biosynthesis

The biosynthesis of this compound involves precursor molecules derived from tryptophan metabolism and subsequent enzymatic transformations. The core structure of this compound is a tetrahydro-β-carboline, which is typically formed through the Pictet-Spengler reaction between an indoleamine, such as tryptamine (B22526) or serotonin (B10506), and an aldehyde or a-keto acid.

The immediate precursor to this compound is tetrahydroharman (1-methyl-1,2,3,4-tetrahydro-β-carboline). nih.gov The formation of this compound from tetrahydroharman is an oxidation reaction, specifically a hydroxylation at the 6-position of the tetrahydro-β-carboline ring. This transformation is primarily mediated by cytochrome P450 (P450) enzymes. nih.gov While the specific P450 isozymes involved in this reaction in humans have not been fully elucidated, studies in mouse liver microsomes suggest the involvement of these enzymes in the metabolism of the related compound harman (B1672943) to 6-hydroxyharman. nih.gov

Role within Tryptophan Metabolism and Related Indole (B1671886) Pathways

This compound is intrinsically linked to tryptophan metabolism, as its precursors are derived from this essential amino acid. Tryptophan is the starting point for the synthesis of various bioactive compounds, including serotonin and tryptamine, which are key components in the formation of β-carbolines. ijbs.comnih.govnih.gov

The formation of tetrahydroharman, the direct precursor to this compound, involves the condensation of a tryptophan-derived indoleamine with an aldehyde. This places the biosynthesis of this compound within the broader network of indole alkaloid pathways. The subsequent hydroxylation to form this compound represents a metabolic step in the biotransformation and potential detoxification of β-carbolines. nih.gov The hydroxylation of these compounds can be followed by conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion. nih.gov

In Vitro and In Vivo Models for Biosynthetic Elucidation

The study of this compound's biosynthesis has utilized both in vitro and in vivo models to understand its formation and metabolic fate.

In Vitro Models:

Liver Microsomes: In vitro studies using mouse liver microsomes have been instrumental in demonstrating the role of cytochrome P450 enzymes in the hydroxylation of β-carbolines. nih.gov These subcellular fractions contain a high concentration of P450 enzymes, making them a suitable model for studying oxidative metabolism.

Cell Lines: Human cell lines, such as Caco-2 cells, are used to study the intestinal absorption and metabolism of various compounds, including those related to the tryptophan metabolic pathways. researchgate.net While not directly reported for this compound biosynthesis, they represent a potential model.

In Vivo Models:

Animal Models: Studies in rats have been crucial in identifying the different hydroxylation products of tetrahydroharman, including the 5-, 6-, and 7-hydroxy metabolites. nih.gov Administration of deuterated tetrahydroharman to humans has allowed for the tracking and identification of metabolites like this compound in urine, confirming its endogenous formation. nih.gov

Human Studies: The analysis of human urine and platelets has provided direct evidence for the natural occurrence and metabolism of tetrahydroharman to this compound in the human body. nih.govbluelight.org

These models have been essential in piecing together the biosynthetic and metabolic pathways of this compound.

Advanced Synthetic Methodologies for 6 Hydroxytetrahydroharman and Its Analogues

Chemical Synthesis Routes and Strategies

The cornerstone for the synthesis of the tetrahydro-β-carboline framework is the Pictet-Spengler reaction, first reported in 1911. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure to form the tricyclic system. wikipedia.org

For the synthesis of 6-Hydroxytetrahydroharman, the key precursors are 6-hydroxytryptamine (B1212565) and acetaldehyde (B116499). The reaction proceeds through the initial formation of an imine, which is then protonated to generate a reactive iminium ion. This electrophilic species is subsequently attacked by the electron-rich C2 position of the indole (B1671886) ring, leading to a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final tetrahydro-β-carboline product. wikipedia.org

While the classic Pictet-Spengler reaction was performed with strong acid and heat, contemporary methods have introduced milder and more efficient conditions. wikipedia.org A variety of Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA), are commonly employed to catalyze the cyclization. sci-hub.se Recent advancements have also explored novel strategies, including:

Electrochemical Synthesis: A green and atom-efficient method using electrochemistry in deep eutectic solvents has been developed for synthesizing tetrahydro-β-carboline derivatives. This approach reduces reaction times and eliminates the need for hazardous catalysts. researchgate.net

Cascade Reactions: Facile and efficient routes involving cascade sequences, such as a Friedel–Crafts-type alkylation followed by an intramolecular "Click" reaction, have been described for the synthesis of the THβC core from precursors like 2-indolylmethyl azides and propargylic alcohols. rsc.org

N-Acyliminium Ion Cyclization: To activate less reactive tryptamines or aldehydes, the intermediate imine can be acylated to form a highly electrophilic N-acyliminium ion. This allows the Pictet–Spengler reaction to proceed under very mild conditions with a broader range of substrates. wikipedia.org

| Reaction Type | Precursors | Catalyst/Conditions | Key Features | Reference |

| Classic Pictet-Spengler | 6-Hydroxytryptamine, Acetaldehyde | Protic Acid (e.g., HCl), Heat | Foundational method for THβC synthesis. | wikipedia.org |

| Modified Pictet-Spengler | Tryptamines, Aldehydes | p-Toluenesulfonic acid (p-TSA) | Milder conditions, commonly used in multi-step syntheses. | sci-hub.se |

| Ring-Opening/Pictet-Spengler | Indoles, Aziridines/Epoxides | LiClO₄, then p-TSA | Efficient route to 1,4-disubstituted THβCs. | rsc.org |

| Electrochemical Synthesis | Tryptamine (B22526) derivatives | Electrochemistry in Deep Eutectic Solvents | Green chemistry approach, reduced solvent and catalyst use. | researchgate.net |

| N-Acyliminium Ion Variant | Tryptamines, Aldehydes | Acylating agent, then cyclization | Activates substrates for mild cyclization conditions. | wikipedia.org |

Stereoselective Synthesis Approaches

The C1 position of this compound is a stereocenter. The synthesis of enantiomerically pure C1-substituted tetrahydro-β-carbolines is a significant goal in organic synthesis, as the biological activity of these compounds is often stereospecific. mdpi.com Several key strategies have been developed to control the stereochemistry of the Pictet-Spengler reaction.

Substrate-Based Control: This approach utilizes a chiral starting material to induce diastereoselectivity. The most common method involves using enantiopure α-amino acids, such as L-tryptophan, as the tryptamine source. The existing stereocenter at the C3 position guides the stereochemical outcome of the C1 center during cyclization. mdpi.com

Auxiliary-Based Control: A chiral auxiliary can be temporarily attached to the tryptamine, typically at the piperidine (B6355638) nitrogen (N-b). This auxiliary directs the approach of the aldehyde and controls the facial selectivity of the cyclization. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. acs.org

Catalyst-Based Control: The development of asymmetric catalysis has provided powerful tools for enantioselective Pictet-Spengler reactions. Chiral catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. msu.edu

Chiral Brønsted Acids: Catalysts such as (R)-BPA-1 or other phosphoric acid derivatives have been successfully used to promote highly enantioselective condensations of tryptamines with various carbonyl compounds. mdpi.com

Chiral Lewis Acids: Chiral Lewis acids, including those derived from binaphthol (e.g., Brønsted acid-assisted Lewis acids) or diisopinocampheylchloroborane, have been shown to effectively catalyze the Pictet-Spengler reaction of N-hydroxytryptamine derivatives with aldehydes, achieving high enantiomeric excess (ee). acs.org

| Stereocontrol Strategy | Example Catalyst/Auxiliary | Substrates | Enantioselectivity (ee) | Reference |

| Chiral Lewis Acid Catalysis | Diisopinocampheylchloroborane | N-hydroxytryptamine, Aldehydes | Up to 90% ee | acs.org |

| Brønsted Acid-Assisted Lewis Acid | Binaphthol-derived catalyst | N-hydroxytryptamine, Aldehydes | Up to 91% ee | acs.org |

| Chiral Brønsted Acid Catalysis | (R)-BPA-1 (Chiral Phosphoric Acid) | Tryptamines, Enol lactones | 68–99% ee | mdpi.com |

| Chiral Auxiliary Control | α-phenethyl group on N-b | Tryptamine, Aldehyde | Up to 72% de (diastereomeric excess) | acs.org |

Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for mechanistic studies, allowing researchers to trace the metabolic fate of a molecule, quantify its distribution in tissues, and elucidate reaction mechanisms. The preparation of labeled this compound can be achieved by incorporating stable or radioactive isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C) into its structure.

The most direct strategy for synthesizing labeled this compound is to employ a labeled precursor in the Pictet-Spengler reaction. This approach has been successfully used for the synthesis of the structurally related compound [³H]pinoline (6-methoxytetrahydroharman), which was prepared via the condensation of 6-methoxytryptamine (B1360108) with [³H]acetaldehyde. bluelight.org

Following this precedent, several routes can be envisioned for labeled this compound:

Labeling at the C1-Methyl Group: Reaction of unlabeled 6-hydroxytryptamine with isotopically labeled acetaldehyde (e.g., [¹⁴C]acetaldehyde or [³H]acetaldehyde) would introduce the label specifically at the methyl group attached to C1.

Labeling the Indole Core or Ethylamine Side Chain: The synthesis could begin with an isotopically labeled 6-hydroxytryptamine. Depending on the starting materials used for the synthesis of 6-hydroxytryptamine itself, the label could be positioned at various locations on the indole ring or the side chain.

| Labeling Position | Labeled Precursor | Synthetic Route | Resulting Labeled Compound |

| C1-Methyl Group | [¹⁴C]Acetaldehyde or [³H]Acetaldehyde | Pictet-Spengler with 6-Hydroxytryptamine | 1-([¹⁴C]methyl)-6-Hydroxytetrahydroharman |

| Indole Ring | Labeled 6-Hydroxytryptamine | Pictet-Spengler with Acetaldehyde | [Ring-labeled]-6-Hydroxytetrahydroharman |

| Ethylamine Side Chain | Labeled 6-Hydroxytryptamine | Pictet-Spengler with Acetaldehyde | [Side chain-labeled]-6-Hydroxytetrahydroharman |

Derivatization Strategies for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically synthesizing and evaluating analogues of this compound, researchers can identify the key structural features required for its effects. Derivatization strategies typically focus on several key positions within the molecule.

C1-Position: The substituent at the C1 position can be readily varied by using different aldehydes or ketones in the Pictet-Spengler reaction. This allows for the introduction of a wide range of alkyl, aryl, and functionalized groups to probe the steric and electronic requirements of its biological targets. mdpi.com

Aromatic Ring (Positions 5, 7, 8): Introducing substituents such as halogens, nitro groups, or alkyl groups onto the benzene (B151609) portion of the indole nucleus can modulate the electronic properties and lipophilicity of the molecule. This is achieved by starting the synthesis with an appropriately substituted tryptamine derivative.

C6-Hydroxyl Group: The phenolic hydroxyl group at the C6 position is a key functional handle. It can be alkylated to form ethers (such as in the related natural product pinoline) or esterified to create prodrugs or alter binding interactions. bluelight.org

These systematic modifications have been used to generate libraries of tetrahydro-β-carboline analogues for screening against various biological targets, including enzymes like histone deacetylase 6 (HDAC6) and for identifying compounds with potential antiprotozoan activity. researchgate.netmdpi.com

| Position | Modification Type | Reagents/Method | Purpose in SAR |

| C1 | Alkyl, Aryl, Functionalized Groups | Use of various aldehydes/ketones in Pictet-Spengler reaction. | Probe steric/electronic requirements at the target binding site. |

| C6-OH | Ether, Ester | Alkylation (e.g., with alkyl halides), Acylation (e.g., with acid chlorides). | Modify hydrogen bonding, polarity, and metabolic stability. |

| N2 (Piperidine) | Alkylation, Acylation | Reaction with alkyl halides or acylating agents. | Alter basicity and hydrogen bonding potential. |

| Aromatic Ring | Halogenation, Nitration, etc. | Use of substituted tryptamine precursors. | Modulate lipophilicity and electronic properties of the indole ring. |

Sophisticated Analytical Methodologies for Research of 6 Hydroxytetrahydroharman

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a fundamental technique for the separation of 6-Hydroxytetrahydroharman from intricate mixtures, enabling its accurate quantification. nih.gov The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of beta-carboline alkaloids like this compound, particularly in complex biological samples. nih.gov The polarity imparted by the hydroxyl group and the tetrahydro-beta-carboline core makes HPLC a suitable method for its separation and quantification.

Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.govmdma.ch The separation is achieved by modifying the mobile phase composition, often a gradient of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. nih.govscielo.br For instance, a gradient elution can effectively separate various beta-carbolines with differing polarities. scielo.br

Detection is a critical aspect of HPLC analysis. Due to the fluorescent nature of the indole (B1671886) scaffold in beta-carbolines, fluorescence detection offers high sensitivity and selectivity. mdma.ch Excitation and emission wavelengths can be optimized to maximize the signal for this compound while minimizing interference from matrix components. mdma.ch Additionally, electrochemical detection at a modified glassy carbon electrode has been shown to provide an improved amperometric response for beta-carbolines, presenting a sensitive alternative for quantification. researchgate.net

The table below summarizes typical HPLC conditions used for the analysis of related beta-carboline alkaloids, which can be adapted for this compound research.

| Parameter | Condition | Reference |

| Column | C18 (e.g., Novapak C18, 150 mm x 3.9 mm, 5 µm) | nih.govmdma.ch |

| Mobile Phase | Gradient of aqueous buffer (e.g., 50 mM ammonium (B1175870) phosphate, pH 3) and acetonitrile | nih.gov |

| Flow Rate | 1 mL/min | nih.govmdma.ch |

| Detection | Fluorescence (e.g., λex = 270 nm, λem = 343 nm) or Electrochemical | mdma.chresearchgate.net |

| Injection Volume | 20 µL | mdma.ch |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of this compound. However, due to the polar nature and lower volatility of this compound, derivatization is often a necessary step to improve its chromatographic behavior. jfda-online.com

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.comresearchgate.net For this compound, the active hydrogens on the hydroxyl and amine groups can be replaced with less polar groups. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach for cannabinoids with hydroxyl groups and can be applied here. cannabissciencetech.comgrupobiomaster.com Acylation, using reagents like pentafluoropropionic anhydride (B1165640), is another effective method that has been used for related beta-carbolines.

A study on the analysis of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline in biological fluids utilized extraction with methylene (B1212753) chloride followed by the formation of pentafluoropropionyl derivatives before GC-MS analysis. This highlights a typical workflow for analyzing hydroxylated tetrahydro-beta-carbolines. The use of a deuterated analogue as an internal standard is also a common practice to ensure accurate quantification.

The table below outlines a potential GC-MS methodology for this compound based on methods for similar compounds.

| Parameter | Condition | Reference |

| Derivatization Reagent | Pentafluoropropionic anhydride or MSTFA | cannabissciencetech.com |

| Column | Capillary column (e.g., DB-5 or similar) | jfda-online.com |

| Carrier Gas | Helium | |

| Injection Mode | Splitless | nih.gov |

| Detection | Mass Spectrometry (MS) |

Mass Spectrometry-Based Approaches for Characterization and Profiling

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing sensitive detection and crucial structural information. When coupled with chromatographic separation, it offers unparalleled specificity and is essential for both targeted quantification and broader metabolomics studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for the analysis of beta-carboline alkaloids in complex matrices due to its high selectivity and sensitivity. mdpi.comnih.gov This technique is well-suited for both targeted analysis, where specific compounds are quantified, and untargeted metabolomics, which aims to profile a wide range of metabolites. youtube.com

For targeted analysis of this compound, a triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This high degree of specificity allows for accurate quantification even at very low concentrations in complex biological samples like plasma or tissue extracts. mdpi.com

In metabolomics studies, LC-MS/MS can be used to identify this compound and its metabolites within a biological system. The fragmentation patterns observed in the MS/MS spectra provide structural clues that can help in the tentative identification of related compounds. scielo.br For beta-carboline alkaloids, common fragmentation pathways include the loss of a methyl group ([M+H-15]⁺), loss of carbon monoxide ([M+H-28]⁺), and rearrangements leading to the loss of ammonia (B1221849) ([M+H-17]⁺). scielo.br

The following table presents typical LC-MS/MS parameters for the analysis of beta-carboline alkaloids.

| Parameter | Condition | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ukm.my |

| MS Analyzer | Triple Quadrupole or Ion Trap | mdpi.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification | mdpi.com |

| Precursor Ion | [M+H]⁺ for this compound | scielo.br |

| Collision Gas | Argon or Nitrogen |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for determining the elemental composition of unknown compounds and for confirming the identity of known ones. researchgate.net Techniques like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common HRMS platforms. researchgate.net

For this compound, HRMS can distinguish its molecular formula from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). This is particularly important in metabolomics and natural product research where numerous compounds can be present in a sample. nih.gov

A study on the screening of beta-carboline alkaloids from a fungal source utilized LC-HR-ESIMS to identify a new compound, 6-hydroxymetatacarboline D. acs.org The accurate mass measurement provided the molecular formula, which was a critical piece of information in its structural elucidation. Furthermore, the study employed LC-HR-ESIMS/MS and even LC-HR-ESIMS³ techniques to elucidate the structures of other related minor alkaloids by analyzing their fragmentation patterns. acs.org This demonstrates the power of HRMS in not only identifying a target compound but also in discovering and characterizing new, structurally related molecules. acs.org

The benefits of HRMS in the analysis of this compound are summarized below.

| HRMS Application | Benefit for this compound Research | Reference |

| Accurate Mass Measurement | Unambiguous determination of the elemental formula, confirming its identity. | researchgate.net |

| High Resolution | Separation of this compound from interfering ions with very similar masses in complex matrices. | researchgate.net |

| MS/MS Fragmentation Analysis | Provides detailed structural information for confirmation and for the characterization of metabolites and related compounds. | nih.govacs.org |

| Metabolite Profiling | Enables the identification of potential biotransformation products of this compound. | nih.gov |

Spectroscopic Techniques for Structural Elucidation in Research Contexts

While mass spectrometry provides information on the mass and fragmentation of a molecule, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise three-dimensional structure of an organic molecule. uobasrah.edu.iq For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a full structural assignment.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. uobasrah.edu.iq

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. uobasrah.edu.iq DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

In the context of beta-carboline alkaloid research, detailed NMR studies have been used to definitively assign all proton and carbon signals for newly synthesized or isolated compounds, confirming their structures. beilstein-journals.org For example, the structure of a newly discovered beta-carboline alkaloid, 6-hydroxymetatacarboline D, was established using 2D NMR spectroscopic methods in conjunction with HR-ESIMS. acs.org

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the amine and indole moieties, and C-H and C=C stretches of the aromatic and aliphatic parts of the molecule.

Hyphenated Techniques and Integrated Analytical Platforms for Comprehensive Analysis

The comprehensive analysis of this compound, a hydroxylated derivative of the beta-carboline alkaloid tetrahydroharman (B600387), necessitates the use of sophisticated analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the selective and sensitive determination of this compound in complex biological and botanical matrices. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) stands as the premier technique for the analysis of this compound and related beta-carbolines. nih.gov The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a mass spectrometer allows for the efficient separation of this compound from other matrix components, followed by its highly specific detection based on its mass-to-charge ratio (m/z). longdom.org Reversed-phase chromatography, often employing C18 columns, is typically used for the separation of these moderately polar compounds. nih.govresearchgate.net

The mass spectrometric detection is commonly achieved using electrospray ionization (ESI) in the positive ion mode, which readily generates the protonated molecule [M+H]+. nih.gov For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) is employed. In this mode, the protonated molecule of this compound is selected and subjected to collision-induced dissociation (CID) to produce characteristic fragment ions. This process of multiple reaction monitoring (MRM) significantly enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace amounts of the analyte.

Gas chromatography-mass spectrometry (GC-MS) represents another powerful hyphenated technique for the analysis of beta-carbolines. nih.gov However, due to the relatively low volatility and polar nature of this compound, chemical derivatization is often required prior to GC analysis to improve its chromatographic behavior and thermal stability. nih.gov

Integrated analytical platforms, which often combine multiple analytical techniques, are increasingly being utilized for the comprehensive profiling of alkaloids in complex samples, a field often referred to as metabolomics. nih.govresearchgate.net Such platforms may integrate LC-MS/MS with other techniques like nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) to provide a more complete chemical characterization of a sample. nih.gov For instance, an integrated approach could involve an initial screening and quantification of this compound using a highly sensitive UHPLC-MS/MS method, followed by preparative chromatography and subsequent NMR analysis to confirm its structure or to identify novel related compounds within the same extract. These integrated strategies are particularly valuable in natural product research for the discovery and characterization of new bioactive molecules. nih.gov

A hypothetical integrated analytical platform for the comprehensive analysis of this compound and related alkaloids could involve the following workflow:

| Step | Technique | Purpose |

| 1. | Sample Preparation | Extraction from biological or botanical matrix. |

| 2. | Screening | UHPLC-HRMS (e.g., Orbitrap) for untargeted analysis to identify a range of potential beta-carbolines based on accurate mass. |

| 3. | Quantification | UHPLC-MS/MS (Triple Quadrupole) for targeted, sensitive, and accurate quantification of this compound and other known alkaloids. |

| 4. | Structural Elucidation | Preparative HPLC for isolation of unknown compounds, followed by NMR and HRMS for definitive structure determination. |

This multi-faceted approach ensures not only the accurate quantification of this compound but also provides a broader understanding of the chemical profile of the sample, which is crucial for comprehensive research.

Method Validation for Research-Grade Quantification

For the reliable quantification of this compound in a research setting, the analytical method must be thoroughly validated to ensure it is fit for its intended purpose. Method validation is a critical process that demonstrates the reliability, accuracy, and precision of an analytical procedure. nih.gov The validation of bioanalytical methods is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is essential for ensuring the integrity of research data. fda.gov

A typical validation for a research-grade quantitative method for this compound using LC-MS/MS would encompass the evaluation of several key parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. gavinpublishers.com This is typically assessed by analyzing blank matrix samples from different sources to check for interferences at the retention time of this compound and its internal standard.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gavinpublishers.com A calibration curve is constructed by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.gov Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. gavinpublishers.com

Recovery: The extraction efficiency of an analytical method for the analyte from the sample matrix.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

The following table presents hypothetical but representative validation data for a UHPLC-MS/MS method for the quantification of this compound in a biological matrix.

| Validation Parameter | Result |

| Linearity (r²) | > 0.995 |

| Quantitative Range | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (RSD%) | < 10% |

| Inter-day Precision (RSD%) | < 15% |

| Accuracy (% Bias) | Within ± 15% |

| Matrix Effect | Minimal, compensated by internal standard |

| Extraction Recovery | > 85% |

These validation parameters ensure that the analytical method is reliable and provides accurate and reproducible data for the quantification of this compound in research studies.

Preclinical Pharmacological Mechanisms of Action of 6 Hydroxytetrahydroharman

Modulation of Neurotransmitter Transport Systems

The ability of a compound to modulate neurotransmitter transporters, such as those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET), is a key mechanism for altering synaptic signaling. nih.govelifesciences.org These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of the signal. nih.gov

Serotonin (5-HT) Uptake Inhibition: Competitive and Non-Competitive Aspects

Early research has identified 6-Hydroxytetrahydroharman as an inhibitor of serotonin (5-HT) uptake. Specifically, a 1975 study characterized its mechanism as non-competitive. researchgate.net Unlike competitive inhibitors, which directly vie with the substrate for the active binding site, non-competitive inhibitors bind to an allosteric site on the transporter, altering its conformation and reducing its efficiency without blocking substrate binding directly. elifesciences.org

Another study noted that the observed decrease in the serotonin metabolite 5-HIAA following the administration of certain tetrahydro-β-carbolines was likely due to a combination of monoamine oxidase-A inhibition and serotonin uptake inhibition. mdpi.com

Table 1: Effect of this compound on Serotonin Transporter (SERT)

| Compound | Target | Effect | Mechanism of Action |

|---|

Interaction with Other Monoamine Transporters

While the interaction with the serotonin transporter has been characterized, specific data regarding the effects of this compound on other critical monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET), are not extensively detailed in the available scientific literature. These transporters are crucial for regulating dopaminergic and noradrenergic neurotransmission, respectively. elifesciences.org

Receptor Ligand Binding and Functional Modulation (In Vitro Studies)

Beyond transporters, direct interaction with neurotransmitter receptors is another primary mechanism for psychoactive compounds. The beta-carboline chemical structure is known to interact with various receptor systems. Research suggests that beta-carboline alkaloids, as a class, show affinity for serotonin, dopamine, benzodiazepine, and imidazoline (B1206853) receptors. wikipedia.org Imidazoline receptors, in particular, are divided into subtypes (I1, I2, I3) and are involved in diverse physiological processes, from blood pressure regulation to psychiatric conditions. jmb.or.kr While the broader class of compounds has been linked to these receptors, specific in vitro studies detailing the binding affinities (e.g., Ki values) and functional modulation (i.e., agonist or antagonist activity) of this compound at these or other receptors are not prominently available in the reviewed literature.

Enzymatic Inhibition and Activation Profiles

Enzymes play a critical role in the synthesis and degradation of neurotransmitters. Monoamine oxidase (MAO) is a key enzyme family responsible for breaking down monoamine neurotransmitters like serotonin and norepinephrine. mdpi.com Inhibition of MAO increases the availability of these neurotransmitters. mdpi.com

In vitro studies have shown that tetrahydro-β-carbolines are effective inhibitors of monoamine oxidase. Specifically, this compound, along with related analogs, was found to be a potent and competitive inhibitor of MAO-A in rat brain hypothalamus preparations, acting at micromolar concentrations. mdpi.com In contrast, its effect on MAO-B was significantly weaker, requiring concentrations in the near-millimolar range to achieve effective inhibition. mdpi.com This indicates a degree of selectivity for the MAO-A isoform.

Table 2: Enzymatic Inhibition Profile of this compound

| Enzyme Target | Inhibition Type | Potency | Selectivity |

|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | Competitive | Effective at micromolar (µM) concentrations mdpi.com | Selective for MAO-A over MAO-B mdpi.com |

Cellular Signaling Pathway Interventions

Cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways, are complex cascades that translate extracellular signals into cellular responses, including gene expression and protein synthesis. aging-us.comnih.gov These pathways can be modulated by compounds that interact with upstream receptors or other cellular components. aging-us.com While this compound's effects on neurotransmitter systems suggest it could indirectly influence these cascades, direct evidence from in vitro studies investigating its intervention in specific signaling pathways is not described in the available research.

Membrane Interactions and Biophysical Effects

The physicochemical properties of a molecule can allow it to interact with and alter the characteristics of cell membranes. nih.gov Such interactions can affect membrane fluidity, which in turn can modulate the function of embedded proteins like receptors and transporters. nih.gov

Research into the biophysical effects of the broader class of tetrahydro-beta-carbolines (THBCs) has shown that they can significantly alter membrane properties. A 1982 study using dipalmitoylphosphatidylcholine vesicles as a model membrane demonstrated that THBCs increase membrane fluidity. This effect was observed using two different fluorescent probes, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), which binds near the polar head of phospholipids, and N-phenylnaphthylamine (NPN), which localizes to the hydrophobic core. Notably, the study found that THBCs were over two orders of magnitude more potent in causing these fluidity changes than comparable simple alcohols like ethanol.

Table 3: Biophysical Effects of Tetrahydro-beta-carbolines on Model Membranes

| Compound Class | Model System | Effect | Potency |

|---|

Influence on Membrane Fluidity and Permeability

A key preclinical study investigated the effects of 6-OH-THH on the fluidity of liposomal membranes designed to mimic biological membranes, specifically those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol. The findings from this research indicated that, unlike its parent compound tetrahydroharman (B600387) (THH) which was shown to decrease membrane fluidity, this compound did not exert any significant effect on the fluidity of these model membranes. core.ac.ukashdin.com This was also true for its isomer, 7-hydroxy-tetrahydroharman (7-OH-THH). core.ac.uk

The study further explored the interaction of these compounds in the presence of the local anesthetic lidocaine, which is known to increase membrane fluidity. While THH was found to counteract the membrane-fluidizing effects of lidocaine, neither 6-OH-THH nor 7-OH-THH demonstrated any significant counteraction. core.ac.uk This suggests that the hydroxylation of the tetrahydroharman structure at the 6-position mitigates the membrane-rigidifying effect observed with the parent compound.

Given the close relationship between membrane fluidity and permeability, the lack of effect of 6-OH-THH on fluidity suggests that it is unlikely to significantly alter membrane permeability to ions and other small molecules that passively diffuse across the lipid bilayer. core.ac.uknih.gov

| Compound | Concentration Range Tested | Effect on POPC/Cholesterol Membrane Fluidity | Counteraction of Lidocaine-Induced Fluidization |

|---|---|---|---|

| Tetrahydroharman (THH) | 0.25–2.5 ng/mL | Decrease | Yes |

| This compound (6-OH-THH) | 25–200 ng/mL | No effect | No |

| 7-Hydroxytetrahydroharman (7-OH-THH) | 25–200 ng/mL | No effect | No |

Data sourced from Tsuchiya & Mizogami, 2014. core.ac.uk

Interaction with Lipid Bilayers

The interaction of a compound with the lipid bilayer is a fundamental aspect of its pharmacological profile, determining its ability to partition into the membrane, its location and orientation within the bilayer, and its influence on the membrane's physical properties.

The available preclinical data, primarily from fluorescence polarization studies, indicates a lack of significant interaction between this compound and model lipid bilayers composed of POPC and cholesterol. core.ac.uk The absence of an effect on membrane fluidity, even at concentrations up to 200 ng/mL, suggests that 6-OH-THH does not deeply insert into the hydrophobic core of the lipid bilayer or significantly perturb the packing of the phospholipid acyl chains. core.ac.uk

In contrast, the parent compound, tetrahydroharman, demonstrates a clear interaction, leading to a decrease in membrane fluidity. core.ac.uknih.gov This suggests that the addition of a hydroxyl group at the 6-position of the tetrahydroharman molecule reduces its lipophilicity or alters its molecular shape in a way that prevents a disruptive interaction with the lipid bilayer. core.ac.uk Therefore, the preclinical evidence points towards a minimal direct interaction of this compound with the lipid bilayer, distinguishing its mechanism of action at the membrane level from that of its non-hydroxylated precursor.

Biological Activities and Preclinical Investigations of 6 Hydroxytetrahydroharman in in Vitro and Animal Models

In Vitro Cellular Assays and Models

In vitro studies provide a foundational understanding of a compound's biological effects at the cellular level. For 6-Hydroxytetrahydroharman, these investigations have centered on its influence on fundamental cell functions and its potential to modulate platelet activity.

Effects on Cell Physiology and Function

Direct research on the effects of this compound on general cell physiology, such as cell viability and cytotoxicity, is limited. However, studies on structurally related β-carboline compounds offer some insights. For instance, a comparative study on the effects of various β-carbolines on biomimetic lipid membranes revealed that 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-β-carboline, a compound closely related to this compound, demonstrated no significant effects on the fluidity of these membranes. nih.gov This suggests that the presence of a hydroxyl group at the 6-position might diminish the compound's ability to interact with and alter the physical properties of cell membranes, a mechanism that is sometimes linked to the biological activity of other β-carbolines. nih.govnih.gov

Further direct cellular assays are required to conclusively determine the impact of this compound on cell health and function.

Modulation of Platelet Aggregation in In Vitro Systems

The most specific in vitro biological activity reported for this compound is its influence on platelet aggregation. Platelets are key components in hemostasis and thrombosis, and their aggregation is a critical process. nih.gov Research indicates that the β-carboline structure is associated with antiplatelet activity, though the potency is highly dependent on the specific substitutions on the carboline ring.

A comparative study of fourteen different β-carbolines demonstrated that the chemical structure of these alkaloids significantly influences their ability to inhibit platelet aggregation induced by various agonists like collagen, epinephrine, adenosine (B11128) 5'-diphosphate (ADP), platelet-activating factor (PAF), and thrombin. nih.govif-pan.krakow.pl This study revealed that 6-hydroxylation of the tetrahydro-β-carboline structure reduces its antiplatelet activity. nih.gov While its parent compound, tetrahydroharman (B600387), is a potent inhibitor of platelet aggregation, the introduction of a hydroxyl group at the 6-position in this compound diminishes this effect. nih.gov

The table below summarizes the inhibitory effects of various β-carbolines on platelet aggregation, highlighting the relative activity of hydroxylated forms.

| Compound | Agonist | IC50 (µM) for Tmax | Reference |

| 1-methyl-1,2,3,4-tetrahydro-β-carboline | Collagen | 15-177 | if-pan.krakow.pl |

| 1-methyl-1,2,3,4-tetrahydro-β-carboline | Epinephrine | 15-177 | if-pan.krakow.pl |

| 1-methyl-1,2,3,4-tetrahydro-β-carboline | ADP | 15-177 | if-pan.krakow.pl |

| 1-methyl-1,2,3,4-tetrahydro-β-carboline | PAF | 15-177 | if-pan.krakow.pl |

| 1-methyl-1,2,3,4-tetrahydro-β-carboline | Thrombin | 15-177 | if-pan.krakow.pl |

| 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-β-carboline | - | Relatively inactive | nih.gov |

Note: Specific IC50 values for this compound are not detailed in the available literature, but its activity is noted as being reduced by 6-hydroxylation.

In Vivo Animal Model Studies for Biological Activity Evaluation

Despite some in vitro characterization, there is a notable absence of publicly accessible scientific literature detailing in vivo studies of this compound in animal models. The following sections outline the types of investigations that would be necessary to understand its effects within a whole biological system.

Effects on Neurochemical Parameters in Rodent Models

Studies on other β-carbolines have suggested potential interactions with neurotransmitter systems, including the serotonergic and dopaminergic pathways. mdpi.comcapes.gov.br However, specific investigations into how this compound might alter the levels of neurotransmitters, their metabolites, or receptor binding in the brains of rodent models have not been reported. Such studies would be crucial to understanding its potential psychoactive or neuroprotective effects.

Behavioral Phenotypes in Preclinical Animal Research

The behavioral effects of β-carbolines can range from anxiogenic to anxiolytic and can impact learning and memory, depending on the specific compound and dosage. semanticscholar.orgcore.ac.uk There is currently no available data from preclinical animal research on the behavioral phenotype associated with the administration of this compound. Standardized behavioral tests in rodents would be required to assess its effects on locomotion, anxiety, depression-like behaviors, and cognitive function. nih.gov

Physiological Responses in Controlled Animal Experiments

The broader physiological effects of this compound in controlled animal experiments remain uninvestigated. Research on other β-carbolines has explored effects on parameters like body temperature and cardiovascular function. nih.gov To understand the full biological profile of this compound, studies monitoring vital signs, organ function, and other physiological responses following its administration in animal models would be necessary.

Mechanistic Insights from Preclinical Efficacy Studies

Preclinical research has provided critical insights into the molecular mechanisms that underlie the biological activities of this compound. These studies point towards two primary pathways of action: modulation of the serotonergic system and inhibition of monoamine oxidase.

Inhibition of Serotonin (B10506) Reuptake: A foundational aspect of this compound's mechanism is its interaction with the serotonin (5-HT) system. An early in vitro study investigating the hypothalamic uptake of serotonin demonstrated that this compound acts as a non-competitive inhibitor of serotonin uptake. researchgate.net This mode of inhibition suggests that the compound does not directly compete with serotonin for the primary binding site on the serotonin transporter (SERT). researchgate.netwikipedia.org Instead, it likely binds to an allosteric site on the transporter protein, altering its conformation and reducing its efficiency in clearing serotonin from the synaptic cleft. By increasing the availability of serotonin in the synapse, this compound can potentiate serotonergic neurotransmission. nih.gov

Potential Antioxidant Activity: The chemical structure of this compound, which features a hydroxyl group attached to an aromatic ring system, is characteristic of a phenolic compound. Such structures are often associated with antioxidant properties. mdpi.comnih.gov The proposed mechanism involves the ability of the hydroxyl group to donate an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. nih.gov The resulting radical is stabilized by the delocalization of the unpaired electron across the aromatic ring system. nih.gov While direct preclinical studies confirming the antioxidant capacity of this compound are not extensively detailed, this activity is a plausible component of its biological profile based on established principles of medicinal chemistry. mdpi.com

Comparative Biological Activities with Related Indolealkylamines

The biological activities of this compound are best understood when compared to structurally and functionally related indolealkylamines, particularly other beta-carbolines and the neurotransmitter serotonin.

Comparison with Other Beta-Carbolines: The beta-carboline family exhibits a wide range of pharmacological activities, with subtle structural changes leading to significant differences in mechanism and potency.

Saturation and MAO Inhibition: The degree of saturation in the pyridine (B92270) ring of the beta-carboline structure influences MAO inhibitory activity. Fully aromatic beta-carbolines, such as harman (B1672943) and harmine, are generally more potent MAO inhibitors than their tetrahydro- counterparts like this compound. bluelight.org Nevertheless, tetrahydro-beta-carbolines retain significant MAO-A inhibitory effects. bluelight.orgwikipedia.org

Serotonin Uptake Inhibition: A key distinction emerges when comparing this compound to its close structural analogs. While this compound is a non-competitive inhibitor of serotonin uptake, other beta-carbolines like 6-methoxytetrahydroharman and 5-hydroxytryptophol (B1673987) act as competitive inhibitors. researchgate.net This indicates they vie with serotonin for the same binding site on the transporter. Tetrahydroharmine (B102439) (THH), another related compound, functions as both a reversible MAO-A inhibitor (RIMA) and a serotonin reuptake inhibitor. wikipedia.org This highlights how minor modifications to the beta-carboline scaffold can alter the specific type of interaction with molecular targets.

Comparison with Serotonin: Serotonin (5-Hydroxytryptamine) is the endogenous neurotransmitter that this compound's actions ultimately modulate. Their activities, while intertwined, are distinct.

Direct vs. Indirect Action: Serotonin acts directly as an agonist, binding to and activating a diverse family of at least 14 different receptor subtypes (e.g., 5-HT1A, 5-HT2A) to initiate downstream signaling cascades. psychopharmacologyinstitute.complos.org In contrast, the primary described actions of this compound are indirect. It enhances the effects of endogenous serotonin by preventing its removal from the synapse (via non-competitive reuptake inhibition) and inhibiting its breakdown (via MAO-A inhibition). researchgate.netneurotorium.org

Receptor Affinity: While tetrahydroharmine shows minimal affinity for 5-HT2A receptors, specific receptor binding profiles for this compound are not as well-defined in the available literature. wikipedia.org Its effects are presumed to be mediated largely through the elevation of synaptic serotonin levels rather than direct receptor agonism.

Table 1: Comparative Mechanistic Profile of this compound and Related Compounds

| Compound | Primary Class | MAO-A Inhibition | Serotonin (5-HT) Uptake Inhibition Mechanism | Primary Mode of Action |

|---|---|---|---|---|

| This compound | Tetrahydro-beta-carboline | Inhibitor bluelight.orgwikipedia.org | Non-competitive Inhibitor researchgate.net | Indirect (increases synaptic 5-HT) |

| Tetrahydroharmine (THH) | Tetrahydro-beta-carboline | Reversible Inhibitor (RIMA) wikipedia.org | Inhibitor wikipedia.org | Indirect (increases synaptic 5-HT) |

| Harmine | Beta-carboline (aromatic) | Potent Inhibitor bluelight.org | Minimal | Indirect (increases synaptic 5-HT) |

| Serotonin (5-HT) | Indoleamine Neurotransmitter | N/A (Substrate for MAO-A) | N/A (Substrate for SERT) | Direct (Receptor Agonist) psychopharmacologyinstitute.complos.org |

| 6-Methoxytetrahydroharman | Tetrahydro-beta-carboline | Presumed Inhibitor | Competitive Inhibitor researchgate.net | Indirect (increases synaptic 5-HT) |

Structural Activity Relationships Sar and Computational Modeling of 6 Hydroxytetrahydroharman Derivatives

Systematic Modification of the Tetrahydroharman (B600387) Scaffold

The tetrahydroharman scaffold, a member of the β-carboline family, offers multiple positions for chemical modification to explore and optimize biological activity. Research on β-carbolines has identified several key positions on the core structure where substitutions can be made, including positions 1, 2, 3, 6, and 9. researchgate.net The synthesis of derivatives often involves strategic reactions to introduce various functional groups or build new heterocyclic rings onto this scaffold. mdpi.comrroij.comfrontiersin.org

Systematic modifications can include:

Substitution at Position 1: Introducing different alkyl or aryl groups at this position can significantly influence the molecule's interaction with biological targets.

Modification at the N-2 Position: The secondary amine in the piperidine (B6355638) ring is a common site for derivatization, allowing for the introduction of various substituents that can alter solubility, basicity, and receptor binding affinity. researchgate.net

Changes to the Aromatic Ring (Positions 5, 6, 7, 8): The introduction of substituents like hydroxyl, methoxy, or halogen groups on the benzene (B151609) ring portion of the scaffold can modulate the electronic properties and metabolic stability of the compound. As seen in the metabolism of the parent compound, tetrahydroharman, hydroxylation occurs at the 5-, 6-, and 7-positions in rats and primarily at the 6- and 7-positions in humans. nih.gov

The synthesis of novel derivatives can be achieved through various organic chemistry reactions. For instance, the Pictet-Spengler reaction is a fundamental method for creating the β-carboline skeleton itself. researchgate.net Subsequent reactions can then be used to build upon this core structure, adding moieties like oxadiazole or piperazine (B1678402) rings, which have been shown to confer specific biological activities in other heterocyclic compounds. mdpi.com

Influence of Hydroxylation at Position 6 on Biological Activity

The presence and position of a hydroxyl group on the tetrahydroharman scaffold have a profound impact on its physicochemical properties and, consequently, its biological activity. The hydroxylation of tetrahydroharman at position 6 to form 6-Hydroxytetrahydroharman is a primary metabolic transformation in humans, generally considered a detoxification step. nih.gov

The most significant change imparted by the 6-hydroxyl group is an increase in hydrophilicity. core.ac.uk This alteration drastically affects how the molecule interacts with biological membranes. Studies have shown that while the parent compound, tetrahydroharman, interacts with and modifies the fluidity of membrane lipid bilayers, this activity is significantly diminished or completely lost upon hydroxylation at the 6- or 7-position. nih.govresearchgate.net For example, tetrahydroharman was found to counteract the membrane-fluidizing effects of the local anesthetic lidocaine, but this compound showed no such counteraction. core.ac.uk This is attributed to the higher water solubility of the hydroxylated metabolites, which makes them far less active on the lipid bilayers. core.ac.uk

Table 1: Comparative Membrane Activity of Tetrahydroharman and its Hydroxylated Metabolite

| Compound | Effect on Membrane Fluidity | Counteraction of Lidocaine-Induced Fluidization | Reference |

|---|---|---|---|

| Tetrahydroharman | Decreases membrane fluidity | Yes, at physiologically relevant concentrations | core.ac.uk |

| This compound | No significant effect | No significant counteraction | core.ac.uk |

This difference in activity underscores the critical role of the 6-hydroxyl group. By increasing polarity, it facilitates the elimination of the compound from the body and reduces its ability to partition into and disrupt the hydrophobic environment of cell membranes.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com This method is invaluable for predicting the activity of novel compounds and for understanding which structural features are crucial for a desired biological effect. mdpi.comljmu.ac.uk Although specific QSAR studies on this compound derivatives are not extensively documented, the principles of QSAR can be readily applied.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is compiled. This set is often divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For this compound derivatives, key descriptors would include those sensitive to the hydroxyl group. uran.ua

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the biological activity. uran.ua

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Table 2: Potentially Relevant Molecular Descriptors for QSAR of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

|---|---|---|

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | The hydroxyl group significantly lowers LogP, affecting membrane permeability and solubility. uran.ua |

| Topological | Polar Surface Area (PSA) | The -OH group increases PSA, influencing transport properties and receptor interactions. |

| Electronic | Dipole Moment | The polar C-O and O-H bonds create a significant dipole moment, affecting electrostatic interactions. uran.ua |

| Quantum Chemical | HOMO/LUMO Energies | Describes the molecule's ability to donate or accept electrons, which is altered by the electron-donating hydroxyl group. uran.ua |

By developing a robust QSAR model, researchers could predict the biological activities of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a ligand, such as this compound, interacts with its biological target, typically a protein or enzyme, at an atomic level. tanaffosjournal.ir

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. jmbfs.org The process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the strength of the interaction. unair.ac.id For this compound, docking studies could reveal how the molecule fits into a binding pocket and, crucially, the role of the 6-hydroxyl group. This group could form key hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in the active site, anchoring the ligand in a specific conformation. mdpi.com

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.comvolkamerlab.org While docking provides a static snapshot, MD simulations show how the atoms move, how the protein conformation might change to accommodate the ligand, and how stable the binding interactions are in a simulated physiological environment. unair.ac.idyoutube.com Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure, indicating the stability of the complex. unair.ac.id

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. unair.ac.id

Table 3: Workflow for Docking and MD Simulation Studies

| Step | Process | Objective |

|---|---|---|

| 1. Preparation | Obtain 3D structures of the ligand (this compound) and the target protein. Prepare them by adding charges and hydrogen atoms. | Ensure structures are ready for simulation. jmbfs.org |

| 2. Molecular Docking | Use software (e.g., AutoDock) to fit the ligand into the protein's binding site. | Predict the most likely binding pose and estimate binding affinity. unair.ac.id |

| 3. System Setup for MD | Place the docked complex in a simulation box with water molecules and ions to mimic a physiological environment. | Create a realistic system for dynamic simulation. unair.ac.id |

| 4. MD Simulation | Run the simulation for a set period (e.g., nanoseconds), calculating the forces and movements of all atoms. | Observe the dynamic behavior and stability of the ligand-protein complex. mdpi.com |

| 5. Analysis | Analyze the trajectory, calculating RMSD, RMSF, hydrogen bonds, and binding free energy. | Quantify the stability of the interaction and identify key binding determinants. unair.ac.id |

These simulations can guide the rational design of more potent and selective derivatives by identifying which interactions are most critical for binding.

Pharmacophore Modeling and Computational Chemistry Approaches

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. researchgate.net A pharmacophore model does not represent a real molecule but is an abstract map of key interaction points. nih.gov

For this compound and its derivatives, a pharmacophore model would likely include features such as:

Hydrogen Bond Acceptor (HBA): The indole (B1671886) nitrogen and the oxygen of the hydroxyl group.

Hydrogen Bond Donor (HBD): The indole N-H and the hydrogen of the hydroxyl group. pharmacophorejournal.com

Aromatic Ring (AR): The indole ring system, capable of π-π stacking interactions.

Positive Ionizable (PI): The basic nitrogen in the piperidine ring, which would be protonated at physiological pH.

Hydrophobic Group (H): The ethyl-benzene portion of the scaffold. nih.gov

The 6-hydroxyl group is a particularly important feature, as it can act as both a hydrogen bond donor and an acceptor, providing specific directional interactions that can be critical for high-affinity binding to a target. pharmacophorejournal.com

Once developed and validated, a pharmacophore model can be used as a 3D query to screen large virtual databases of compounds to find new molecules that match the pharmacophore and are therefore likely to be active. researchgate.netnih.gov This approach is especially useful when the three-dimensional structure of the biological target is unknown. nih.gov Other computational chemistry approaches, such as Density Functional Theory (DFT), can also be employed to calculate the electronic properties of the molecules with high accuracy, further refining the understanding of their reactivity and interaction potential. rsc.org

Research Applications and Future Directions in 6 Hydroxytetrahydroharman Studies

Utilization as a Biochemical Probe for Target Elucidation

A biochemical probe is a specialized molecule used to identify and characterize biological targets, such as receptors or enzymes. Due to its specific interactions with components of the central nervous system, 6-hydroxytetrahydroharman has been utilized as such a probe. Research has identified it as a non-competitive inhibitor of serotonin (B10506) (5-HT) uptake. researchgate.net This finding is significant because it allows researchers to study the mechanisms of the serotonin transporter system, a key target in the treatment of depression and other mood disorders, without competing directly with serotonin binding.

The β-carboline scaffold, the core structure of this compound, is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. nih.gov Researchers have synthesized libraries of related β-carboline compounds to serve as affinity probes for various receptors, particularly the 5-hydroxytryptamine (5-HT) receptor family. acs.org By using molecules like this compound, scientists can elucidate the function of these receptors and their role in signaling pathways within the brain. acs.org This approach is analogous to the use of other endogenous molecules, such as the tryptophan derivative FICZ, which has been crucial in understanding the aryl hydrocarbon receptor (AHR). nih.gov

Application in Understanding Endogenous Indoleamine Metabolism

Indoleamines are a class of neurotransmitters and hormones derived from the amino acid tryptophan, playing crucial roles in physiology and mood regulation. nih.gov Studying the metabolites of these compounds is essential for understanding their lifecycle and biological impact. Research has demonstrated that this compound is a metabolite in humans. nih.gov Specifically, when subjects were administered its parent compound, tetrahydroharman (B600387), this compound was subsequently detected in both free and conjugated forms in urine. nih.gov

This confirms that hydroxylation is a key metabolic pathway for tetrahydroharman, similar to the metabolism of other indoleamines like melatonin, which is primarily metabolized to 6-hydroxymelatonin (B16111) by cytochrome P450 enzymes. nih.govmdpi.com The presence and clearance of this compound provide insights into the activity of these enzymatic pathways. nih.govmdpi.com Understanding the biotransformation of such compounds is critical, as metabolism can activate, deactivate, or alter the biological activity of the parent molecule. researchgate.net Furthermore, the regulation of indoleamine metabolism is complex and can be influenced by factors such as the inflammatory state, as seen in the interplay between cytokines like Interleukin-6 (IL-6) and the tryptophan-metabolizing enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

Potential as a Scaffold for Rational Drug Design Research (Preclinical)

Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. A "scaffold" refers to the core chemical structure of a compound that is responsible for its primary biological activity. biosolveit.de The β-carboline skeleton found in this compound is considered a highly desirable scaffold in drug discovery due to the wide range of pharmacological activities exhibited by its derivatives, including antitumor, antiviral, and antimicrobial properties. nih.govbohrium.com

Preclinical research focuses on evaluating the therapeutic potential of new compounds in laboratory and animal models before any human trials. nih.gov this compound serves as a valuable starting point, or template, for creating new molecules. nih.gov Scientists can systematically modify its structure—a process guided by understanding the structure-activity relationship (SAR)—to enhance affinity for a specific target, improve efficacy, or reduce off-target effects. nih.govbohrium.com This scaffold-based approach allows for the creation of large libraries of novel compounds that retain the core bioactivity of the β-carboline structure while possessing improved drug-like properties. nih.gov The ultimate goal is to develop new lead compounds that could one day become medications for a variety of diseases. bohrium.combohrium.com

| Research Area | Application of this compound | Key Findings & Future Goals |

| Target Elucidation | Biochemical Probe | Identified as a non-competitive inhibitor of serotonin (5-HT) uptake. researchgate.net Used to study the function of the serotonin transporter system. researchgate.net |

| Metabolism Studies | Metabolic Marker | Confirmed as a human metabolite of tetrahydroharman, appearing in free and conjugated forms. nih.gov Helps in understanding endogenous indoleamine pathways. nih.gov |

| Drug Design | Preclinical Scaffold | The β-carboline core is a "privileged scaffold" for designing novel compounds with diverse biological activities (e.g., antitumor, antiviral). nih.govbohrium.com |

This table provides a summary of the primary research applications for this compound.

Advances in Synthetic Biology for Enhanced Production of Analogues

Synthetic biology is an area of research that involves redesigning organisms for useful purposes by engineering them to have new abilities. unsw.edu.auembopress.org This field combines principles from biology and engineering to construct novel biological systems or redesign existing ones. unsw.edu.au A key application is the development of microbial "cell factories," often using organisms like E. coli or Saccharomyces cerevisiae, to produce valuable chemicals, including pharmaceuticals and their precursors. frontiersin.orgnih.gov

For a compound like this compound, synthetic biology offers powerful tools to enhance the production of its analogues. frontiersin.org Instead of relying solely on complex chemical synthesis, researchers can engineer the metabolic pathways of a microbe to produce the β-carboline scaffold. nih.gov By introducing and optimizing the necessary enzymes, it's possible to create strains that synthesize these compounds from simple starting materials. nih.gov Furthermore, techniques like mutational biosynthesis and enzyme evolution can be employed to generate novel analogues with modified structures and potentially improved functions. frontiersin.org This approach not only allows for the sustainable production of these molecules but also facilitates the rapid creation of diverse chemical libraries for drug screening. frontiersin.orgfrontiersin.org

Integration with "Omics" Technologies for Systems-Level Understanding

Modern biological research has been transformed by "omics" technologies, which allow for the large-scale study of biological molecules. frontlinegenomics.comnih.gov These include genomics (genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites). nih.govnih.gov Systems biology integrates data from these different omics levels to build comprehensive models of complex biological systems, moving beyond the traditional focus on single components. wikipedia.orgsurrey.ac.uk

The integration of omics technologies is poised to provide a holistic understanding of the biological effects of this compound. For instance, researchers could treat a cell culture or animal model with the compound and then apply a multi-omics approach:

Transcriptomics would reveal which genes are turned on or off in response to the compound. nih.gov

Proteomics would identify changes in the levels of cellular proteins, highlighting affected pathways. frontlinegenomics.com

By integrating these large datasets, scientists can construct network models that illustrate the compound's system-wide impact. wikipedia.orgnih.gov This approach can uncover novel mechanisms of action, identify unexpected off-target effects, and provide a much deeper understanding of the compound's function than is possible by studying a single molecular interaction alone. plos.org

| Technology | Application to this compound Research | Potential Insights |

| Biochemical Probes | Investigating interactions with specific neural receptors. | Elucidation of molecular targets like the serotonin transporter. researchgate.net |

| Rational Drug Design | Using the β-carboline structure as a chemical scaffold. | Development of novel preclinical drug candidates with enhanced properties. bohrium.com |

| Synthetic Biology | Engineering microbes for production of analogues. | Sustainable and scalable synthesis of new β-carboline derivatives. frontiersin.org |

| "Omics" & Systems Biology | Integrating genomics, proteomics, and metabolomics data. | A holistic view of the compound's effects on cellular networks and pathways. wikipedia.org |

This interactive table outlines the advanced technologies being applied in the study of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways and characterization methods for 6-Hydroxytetrahydroharman?

- Methodology : Synthesis typically involves condensation reactions of indole derivatives with appropriate amines, followed by hydroxylation. Characterization relies on UV/Vis spectroscopy (λmax: 221 nm), HPLC for purity analysis (≥98%), and mass spectrometry (MW: 262.3) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation. Storage at -20°C ensures stability (≥2 years) .

- Key Parameters :

| Parameter | Value/Technique |

|---|---|

| Purity | ≥98% (UV/Vis) |

| Molecular Weight | 262.3 |

| Storage Conditions | -20°C, desiccated |

Q. Which analytical techniques are recommended for validating the identity and purity of this compound?

- Methodology : Use orthogonal methods:

- Quantitative Analysis : HPLC with UV detection (λmax: 221 nm) .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for stereochemical details.

- Purity Assurance : Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to detect impurities.

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological effects of this compound?

- Methodology : Conduct systematic reviews (PRISMA guidelines ) to aggregate preclinical data. For example, discrepancies in hyperactive behavior in murine models (e.g., Szara et al., 1962 vs. recent studies) require meta-analysis of dose-response relationships and species-specific metabolic pathways . Critical appraisal tools (Cochrane Handbook ) can assess bias in experimental designs.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Impermeable gloves (tested for breakthrough time), sealed goggles, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation of particulate matter.